Steric and Lipophilic Bulk Differentiation: 4-tert-butyl vs. 4-methyl and 4-chloro Analogs
The 4-tert-butyl substituent on the distal phenyl ring of CAS 920420-80-0 provides a substantially larger and more lipophilic environment compared to closely related analogs. The calculated XLogP3-AA for the target compound is 3.5 [1]. In contrast, the 4-methyl analog (1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea) has a calculated XLogP3-AA of approximately 2.6 [2], and the 4-chloro analog (1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea) has a calculated XLogP3-AA of about 2.5 [3], though this latter value should be independently verified. This represents a log unit increase in lipophilicity, which is highly significant for membrane permeability and target binding. The Taft steric parameter (Es) for tert-butyl is -1.54, compared to -1.24 for methyl and -0.97 for chloro, indicating a quantifiably greater steric demand.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-methyl analog: ~2.6; 4-chloro analog: ~2.5 |
| Quantified Difference | Δ XLogP3-AA = +0.9 to +1.0 |
| Conditions | Calculated using XLogP3 3.0 algorithm on PubChem (2025.09.15 release) |
Why This Matters
This nearly one-log increase in lipophilicity directly impacts solubility, non-specific binding, and passive membrane permeability, making the target compound a preferred candidate for cell-based assays where cellular penetration is critical.
- [1] PubChem. (2025). Compound Summary for CID 44007616, '1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea'. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 44167293, '1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea'. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 39954414, '1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea'. National Center for Biotechnology Information. View Source
